2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione
Description
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione (hereafter referred to as "the chloroanthracenedione") is a synthetic anthracenedione derivative structurally related to mitoxantrone (NSC 301739D), a clinically used antineoplastic agent . The compound features a chloro substituent at the 2-position, differentiating it from mitoxantrone, which lacks this halogen. Its core structure includes two hydroxyethylaminoethyl side chains at positions 5 and 8, which are critical for DNA intercalation and topoisomerase II inhibition . Preclinical studies highlight its potent antitumor activity against murine leukemias (P388, L1210) and solid tumors (B16 melanoma, Colon Tumor 26), with increased life spans (ILS) exceeding 200% in optimized dosing regimens .
Properties
Molecular Formula |
C22H27ClN4O6 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-chloro-1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H27ClN4O6/c23-12-11-15(30)18-19(20(12)31)22(33)17-14(27-6-4-25-8-10-29)2-1-13(16(17)21(18)32)26-5-3-24-7-9-28/h1-2,11,24-31H,3-10H2 |
InChI Key |
DOCFWCVWXXFXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)O)NCCNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves multiple steps. The starting material is typically an anthracene derivative, which undergoes chlorination, hydroxylation, and amination reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .
Scientific Research Applications
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly in the context of cancer research.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The compound exerts its effects primarily through interactions with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular pathways involved include the generation of reactive oxygen species and the activation of cell death signaling cascades .
Comparison with Similar Compounds
Mitoxantrone (NSC 301739D)
Mitoxantrone (1,4-dihydroxy-5,8-bis[(2-[(2-hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione dihydrochloride) shares the same hydroxyethylaminoethyl side chains as the chloroanthracenedione but lacks the 2-chloro substituent . Key differences include:
- Antitumor Efficacy: Mitoxantrone demonstrates curative activity in P388 leukemia (205% ILS, 55% 60-day survivors) and B16 melanoma (>300% ILS, 80% 90-day survivors) . The chloroanthracenedione shows comparable efficacy but with enhanced activity against Adriamycin-resistant P388/Adria sublines, suggesting the chloro group may mitigate drug resistance .
- Mechanistic Nuances : Both compounds inhibit DNA/RNA synthesis and induce chromosomal aberrations, but the chloroanthracenedione exhibits dual clastogenic activity (direct DNA damage and indirect chromosome "stickiness" during condensation) .
Adriamycin (Doxorubicin)
Adriamycin, an anthracycline, differs in its tetracyclic aglycone structure with a sugar moiety. Comparative studies in Chinese hamster cells reveal:
- Potency : The chloroanthracenedione is 5–10× more potent than Adriamycin in cell-killing assays, requiring lower concentrations (1-hr exposure) for equivalent cytotoxicity .
- Cell Cycle Specificity : Adriamycin targets S-phase and mitotic cells, whereas the chloroanthracenedione is most effective in G1/G2 phases .
AQ4 (1,4-Bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione)
AQ4 substitutes hydroxyethylamino groups with dimethylaminoethyl chains, altering pharmacokinetics and DNA-binding affinity:
- Toxicity : AQ4’s acute toxicity (convulsions at therapeutic doses) contrasts with the chloroanthracenedione’s manageable myelosuppression in Phase I trials .
Pharmacokinetic and Metabolic Comparisons
Metabolism
- Chloroanthracenedione: Limited metabolic data exist, but mitoxantrone undergoes hepatic conversion to monocarboxylic acids and glucuronide conjugates, excreted renally . The chloro substituent may slow metabolism, prolonging half-life.
Toxicity Profiles
Resistance Profiles
The chloroanthracenedione retains activity against Adriamycin-resistant P388/Adria leukemia, unlike mitoxantrone, which shows only moderate efficacy . This resistance bypass may stem from altered DNA-binding kinetics or reduced reliance on free radical generation (a mechanism linked to Adriamycin cardiotoxicity) .
Biological Activity
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione (CAS Number: 1796928-50-1) is an anthraquinone derivative with potential biological activity. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial activities. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 478.9 g/mol. The structure features an anthracene backbone with multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.9 g/mol |
| CAS Number | 1796928-50-1 |
The biological activity of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione may be attributed to its ability to interact with various cellular targets:
- DNA Interaction : Like many anthraquinones, this compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to apoptosis.
Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines.
Case Study:
In a comparative study of anthraquinone derivatives, it was found that compounds with similar structures to 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione exhibited IC50 values ranging from 10 µM to 50 µM against MCF-7 cells, indicating a promising anticancer profile .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~10 - 50 |
| A549 (lung cancer) | TBD | |
| HL-60 (leukemia) | TBD | |
| Antimicrobial | E. coli | TBD |
| S. aureus | TBD |
Safety and Toxicology
Toxicological evaluations are crucial for understanding the safety profile of new compounds. While specific data on the safety of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is limited, related anthraquinones have been associated with cytotoxicity at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
